molecular formula C15H17N3O4 B12176966 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B12176966
M. Wt: 303.31 g/mol
InChI Key: NCBHANRILYOJGG-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.31 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic derivative belonging to the quinazoline class, which is known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O4C_{16}H_{18}N_{4}O_{4} with a molecular weight of approximately 358.34 g/mol. The structure features a quinazolinone core substituted with methoxy groups and an acetamide moiety, which may enhance its biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Preliminary studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.7 μM against acetylcholinesterase (AChE), indicating potential for neuroprotective effects in cancer therapy .

Antimicrobial Activity

Research on quinazoline derivatives has shown promising antimicrobial activity. For example, compounds from this class have been tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, exhibiting varying degrees of inhibition . The specific antimicrobial efficacy of this compound requires further investigation through targeted assays.

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes like AChE by binding to their active sites, which can modulate neurotransmitter levels and influence neuronal signaling pathways.
  • Receptor Interaction : It may also interact with various receptors involved in cell signaling pathways related to cancer progression and inflammation.

Study on Anticancer Activity

A study evaluating the anticancer potential of various quinazoline derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 μM to 10 μM . Further research is needed to establish the exact mechanisms and efficacy of this specific compound.

Study on Antimicrobial Properties

In another study focused on antimicrobial properties, quinazoline derivatives were assessed for their ability to inhibit bacterial growth. The results indicated that certain structural modifications enhanced antimicrobial efficacy against E. coli, suggesting that similar modifications could be explored for this compound .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (μM)Biological Activity
Compound AC16H18N4O45.7AChE Inhibitor
Compound BC20H21N3O510Anticancer
Compound CC18H19N3O58Antimicrobial

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • Research indicates that derivatives of quinazolinone compounds exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage .
  • Anticancer Potential
    • Quinazoline derivatives have been explored for their anticancer effects. The unique structure of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(prop-2-en-1-yl)acetamide may interact with various cellular pathways involved in cancer proliferation and apoptosis. In vitro studies have demonstrated that such compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines.
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibiotic agent .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced tumor growth or enhanced antioxidant capacity.
  • Receptor Binding : The compound may interact with various receptors in the body, potentially modulating physiological responses associated with inflammation and cancer progression.

Case Study 1: Antioxidant Activity

A study conducted on related quinazoline derivatives demonstrated their ability to scavenge free radicals effectively. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant activity, suggesting that modifications in the structure could enhance efficacy .

Case Study 2: Anticancer Effects

In vitro testing on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis via the intrinsic pathway.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C15H17N3O4/c1-4-5-16-14(19)8-18-9-17-11-7-13(22-3)12(21-2)6-10(11)15(18)20/h4,6-7,9H,1,5,8H2,2-3H3,(H,16,19)

InChI Key

NCBHANRILYOJGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC=C)OC

Origin of Product

United States

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